molecular formula C13H16BrNO4 B12372316 Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate

Cat. No.: B12372316
M. Wt: 330.17 g/mol
InChI Key: IJEPSKGWQSWFTQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to a benzoate ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Deprotection: 5-bromo-2-amino benzoate.

    Ester Hydrolysis: 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid.

Mechanism of Action

The mechanism of action for Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate largely depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism involves interactions with biological targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate is unique due to its combination of a bromine atom, a Boc-protected amino group, and a methyl ester group. This combination provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(14)7-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEPSKGWQSWFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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